methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
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Overview
Description
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry and industrial processes. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the quinoline ring. The resulting 7-bromo-4-hydroxyquinoline is then esterified using methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 4-position can be oxidized to a ketone or reduced to a methoxy group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of 4-quinolone derivatives.
Reduction: Formation of 4-methoxyquinoline derivatives.
Hydrolysis: Formation of 7-bromo-4-hydroxyquinoline-2-carboxylic acid.
Scientific Research Applications
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-hydroxyquinoline: Lacks the ester group, making it less lipophilic.
Methyl 4-hydroxyquinoline-2-carboxylate: Lacks the bromine atom, affecting its reactivity.
7-Chloro-4-hydroxyquinoline-2-carboxylate: Chlorine substitution instead of bromine, leading to different chemical properties.
Uniqueness
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the ester group increases its lipophilicity, improving its ability to penetrate biological membranes .
Properties
CAS No. |
495407-25-5 |
---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
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